molecular formula C8H18N2O B12093615 2-Morpholinemethanamine, N,N,5-trimethyl- CAS No. 1379218-67-3

2-Morpholinemethanamine, N,N,5-trimethyl-

Cat. No.: B12093615
CAS No.: 1379218-67-3
M. Wt: 158.24 g/mol
InChI Key: RNTMIYUVTHOWDK-UHFFFAOYSA-N
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Description

2-Morpholinemethanamine, N,N,5-trimethyl- is an organic compound with a unique structure that includes a morpholine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinemethanamine, N,N,5-trimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with morpholine, a heterocyclic amine, and formaldehyde.

    Methylation: The morpholine is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.

    Formylation: The formylation of the methylated morpholine is carried out using formaldehyde and a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Morpholinemethanamine, N,N,5-trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinemethanamine, N,N,5-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-Morpholinemethanamine, N,N,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Morpholinemethanamine, N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinomethanamine: Lacks the additional methyl groups, resulting in different chemical properties.

    N,N-Dimethylmorpholine: Similar structure but without the formyl group.

    Trimethylamine: A simpler amine with three methyl groups but no morpholine ring.

Uniqueness

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

1379218-67-3

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N,N-dimethyl-1-(5-methylmorpholin-2-yl)methanamine

InChI

InChI=1S/C8H18N2O/c1-7-6-11-8(4-9-7)5-10(2)3/h7-9H,4-6H2,1-3H3

InChI Key

RNTMIYUVTHOWDK-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)CN(C)C

Origin of Product

United States

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